2,6-Diethylbenzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

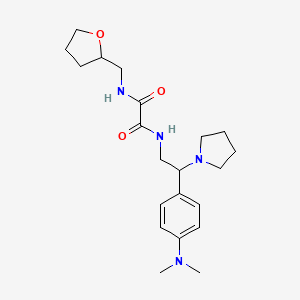

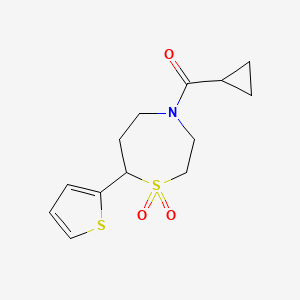

2,6-Diethylbenzene-1-sulfonamide is an organosulfur compound with the molecular formula C10H15NO2S and a molecular weight of 213.30 . It belongs to the class of sulfonamides, which are known for their extensive applications in medicinal and synthetic chemistry .

Molecular Structure Analysis

The structure of sulfonamides, including this compound, involves a central sulfur atom, with two doubly bonded oxygens, that is also bonded to a nitrogen atom (existing as a substituted amine) and an aniline group . The stereogenic sulfur center of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .Aplicaciones Científicas De Investigación

Sulfonamides in Clinical Research

Carbonic Anhydrase Inhibition

Sulfonamides, such as 6-hydroxybenzo[b]thiophene-2-sulfonamide, have been investigated for their potential to lower intraocular pressure (IOP) in normotensive subjects through carbonic anhydrase inhibition. This line of research is significant for understanding the therapeutic potential of sulfonamides in treating conditions like glaucoma, although the effectiveness can vary (Eb et al., 1987).

Bilirubin Displacement

Studies have explored how sulfonamides like furosemide interact with albumin to displace bilirubin, highlighting the importance of understanding drug interactions, especially in vulnerable populations such as newborn infants (Shankaran & Poland, 1977).

Environmental and Health Impact

Research into perfluorinated sulfonamides has unveiled their occurrence in indoor and outdoor environments, including their partitioning and potential human exposure risks. This work underscores the broader environmental health implications of sulfonamide compounds beyond their clinical use (Shoeib et al., 2005).

Sulfonamides in Pharmacological and Biological Research

Anti-inflammatory Properties

Investigations into the anti-inflammatory properties of sulfonamide compounds, such as d-Limonene, have shown promise in controlling inflammation in conditions like colitis and even in diet supplementation in humans, highlighting the potential for dietary interventions in inflammatory diseases (d'Alessio et al., 2013).

Chemotherapy and Diabetes Management

Studies have examined the role of sulfonylurea drugs in the management of type 2 diabetes and their impact on cancer-related mortality, providing critical insights into the balance between therapeutic benefits and potential risks in diabetes care (Bowker et al., 2006).

Direcciones Futuras

Mecanismo De Acción

Target of Action

2,6-Diethylbenzene-1-sulfonamide, like other sulfonamides, primarily targets bacterial enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, pH regulation, and folic acid synthesis .

Mode of Action

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. The inhibited reaction is normally necessary in these organisms for the synthesis of folic acid . Without it, bacteria cannot replicate .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway . By inhibiting dihydropteroate synthetase, the compound prevents the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA synthesis . This inhibition disrupts bacterial growth and replication .

Pharmacokinetics

They are metabolized in the liver and excreted primarily in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and replication . By blocking the synthesis of folic acid, an essential component for bacterial DNA synthesis, the compound effectively halts the proliferation of bacteria .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of other bacteria can affect the compound’s efficacy . Some bacteria have developed resistance mechanisms, such as target alteration, that can reduce the compound’s effectiveness . Additionally, certain environmental pollutants can modify, degrade, or even utilize sulfonamides as nutrients, potentially affecting their stability and action .

Análisis Bioquímico

Biochemical Properties

Sulfonamides, such as 2,6-Diethylbenzene-1-sulfonamide, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These activities allow them to play a role in treating a diverse range of disease states .

Molecular Mechanism

Sulfonamides are known to inhibit the conversion of p-aminobenzoic acid to dihydropteroate, which bacteria need for folate synthesis and ultimately purine and DNA synthesis

Temporal Effects in Laboratory Settings

Sulfonamides can be modified, degraded, or used as nutrients by some bacteria over time .

Metabolic Pathways

Sulfonamides are known to undergo phase I and phase II metabolic reactions .

Transport and Distribution

The physicochemical characteristics of soils have been found to control the mobility of sulfonamides .

Propiedades

IUPAC Name |

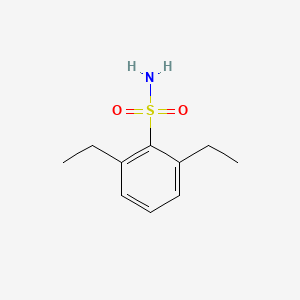

2,6-diethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-3-8-6-5-7-9(4-2)10(8)14(11,12)13/h5-7H,3-4H2,1-2H3,(H2,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPQAEHYDBUCFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099661-01-4 |

Source

|

| Record name | 2,6-diethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-oxo-4-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B2849236.png)

![(1r,3s,5R,7S)-methyl 3-(2-(benzo[d]isoxazol-3-yl)acetamido)adamantane-1-carboxylate](/img/structure/B2849241.png)

![1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2849242.png)

![2-(3,4-dimethoxyphenyl)-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2849247.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-(4-bromophenyl)-2-oxoethyl]-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/no-structure.png)

![7-(trifluoromethyl)-5-[3-(trifluoromethyl)benzyl]-3,3a-dihydro[1,3]thiazolo[3,4-a]quinoxalin-4(5H)-one](/img/structure/B2849249.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849253.png)

![Ethyl 2-[2-[2-(4-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2849254.png)